molecular formula C9H17NO3 B2785628 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile CAS No. 1566897-75-3

4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile

Cat. No.: B2785628
CAS No.: 1566897-75-3
M. Wt: 187.239
InChI Key: JWIMHPLTKVSQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is known for its unique chemical structure, which includes a nitrile group and multiple ether linkages. It has gained significant attention in various fields of research due to its potential biological activity and applications.

Preparation Methods

The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile typically involves the reaction of 4-chlorobutanenitrile with 2-(2-methoxyethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the ether group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ether linkages, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction converts the nitrile group to an amine.

    Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ether linkages and nitrile group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile can be compared with other similar compounds, such as:

    4-[2-(2-Ethoxyethoxy)ethoxy]butanenitrile: This compound has a similar structure but with an ethoxy group instead of a methoxy group. The difference in the ether group can affect its chemical reactivity and biological activity.

    4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid: This compound has a carboxylic acid group instead of a nitrile group

    4-[2-(2-Methoxyethoxy)ethoxy]butanamine: This compound has an amine group instead of a nitrile group. The amine group can participate in different types of chemical reactions and interactions compared to the nitrile group.

The uniqueness of this compound lies in its combination of ether linkages and a nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-11-6-7-13-9-8-12-5-3-2-4-10/h2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIMHPLTKVSQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.